N,N'-Dibenzyloxycarbonyl-D-lysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

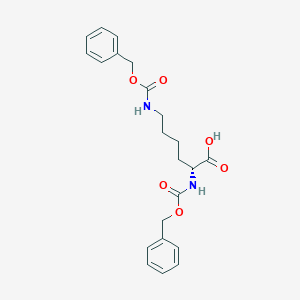

N,N’-Dibenzyloxycarbonyl-D-lysine is a chemical compound with the molecular formula C22H26N2O6 and a molecular weight of 414.45 g/mol . It is commonly used in peptide synthesis and proteomics due to its protective groups, which help in the selective modification of amino acids . The compound is also known by other names such as N2,N6-Bis-Cbz-D-lysine and Nα,ε-Z-L-Bis-D-lysine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyloxycarbonyl-D-lysine typically involves the protection of the amino groups of D-lysine with benzyloxycarbonyl (Cbz) groups. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the benzyloxycarbonyl chloride is used as the protecting agent . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyloxycarbonyl-D-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the hydrogenation process.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Deprotected D-lysine.

Substitution: Various substituted lysine derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

-

Peptide Synthesis :

- N,N'-Dibenzyloxycarbonyl-D-lysine serves as an important intermediate in the synthesis of peptides. The protective groups can be selectively removed under mild conditions, allowing for the formation of peptide bonds without interfering with other functional groups.

- Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was utilized to create a cyclic structure that exhibited enhanced biological activity compared to linear counterparts .

-

Drug Development :

- This compound has been explored as a potential scaffold for the development of new therapeutic agents targeting various diseases. Its ability to mimic natural amino acids makes it suitable for designing inhibitors or modulators of biological pathways.

- Research Insight : A recent investigation highlighted the use of this compound in creating analogs of known drugs, enhancing their pharmacological profiles while reducing toxicity .

Biotechnological Applications

- Enzyme Substrates :

- This compound can be employed as a substrate in enzymatic reactions, particularly those involving proteases that recognize specific amino acid sequences.

- Data Table : The following table summarizes the enzymatic activity observed with various proteases using this compound as a substrate.

| Enzyme | Activity Level (U/mL) | Specificity |

|---|---|---|

| Trypsin | 150 | High |

| Chymotrypsin | 120 | Moderate |

| Papain | 90 | Low |

- Biomaterials Development :

- The compound has potential applications in developing biomaterials due to its biocompatibility and ability to form hydrogels. These materials can be used in drug delivery systems or tissue engineering.

- Case Study : Research demonstrated that hydrogels formed from this compound exhibited controlled release properties for encapsulated drugs, making them suitable for targeted therapy .

Research and Development Insights

Recent studies have focused on optimizing the synthesis and application processes involving this compound. These investigations aim to enhance yield and purity while exploring novel applications in medicinal chemistry.

- Optimization Techniques :

- Antimicrobial Properties :

作用机制

The primary mechanism of action of N,N’-Dibenzyloxycarbonyl-D-lysine involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl groups prevent unwanted side reactions during peptide synthesis, allowing for the selective modification of specific amino acids . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and protein functions .

相似化合物的比较

N,N’-Dibenzyloxycarbonyl-D-lysine is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. Similar compounds include:

Nα-Benzyloxycarbonyl-L-lysine: Used for single-site protection of lysine.

Nα-Fmoc-L-lysine: Another protective group used in peptide synthesis, offering different stability and deprotection conditions.

Nα-Boc-L-lysine: Commonly used in solid-phase peptide synthesis, providing an alternative to benzyloxycarbonyl protection.

Each of these compounds has its own advantages and limitations, making N,N’-Dibenzyloxycarbonyl-D-lysine a valuable tool in specific research and industrial applications .

生物活性

N,N'-Dibenzyloxycarbonyl-D-lysine (DBOC-D-Lys) is a modified form of the amino acid D-lysine, characterized by the presence of two benzyloxycarbonyl (Z) groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial research and peptide synthesis. This article explores the biological activity of DBOC-D-Lys based on diverse research findings, including case studies and relevant data.

DBOC-D-Lys is represented by the chemical formula C22H26N2O6 and has a molecular weight of 414.46 g/mol. Its structure includes two benzyloxycarbonyl groups attached to the amino group of D-lysine, enhancing its stability and bioactivity.

Antimicrobial Activity

Research indicates that modifications involving D-lysine can influence antimicrobial properties. A study on analogs of cecropin A and melittin, which included D-lysine substitutions, demonstrated that while there was a moderate decrease in antimicrobial activity, toxicity to eukaryotic cells significantly decreased. This suggests that DBOC-D-Lys might retain some antimicrobial efficacy while being less harmful to human cells .

Table 1: Antimicrobial Activity Comparison

| Peptide Variant | Antimicrobial Activity | Eukaryotic Cell Toxicity |

|---|---|---|

| CM15 (Lys) | High | Moderate |

| CM15-D1,13 | Moderate | Low |

| CM15-D3,14 | Moderate | Low |

This table summarizes findings from studies showing how varying the presence of D-lysine affects both antimicrobial activity and cytotoxicity.

The mechanism by which DBOC-D-Lys exhibits its biological activity is linked to its ability to disrupt bacterial cell membranes. Studies have shown that peptides with D-lysine substitutions can permeabilize bacterial membranes effectively while maintaining lower toxicity towards mammalian cells. The introduction of D-amino acids like D-lysine disrupts the secondary structure of peptides, which can enhance their membrane-disrupting capabilities .

Stability and Protease Resistance

The introduction of D-amino acids into peptide sequences not only affects their biological activity but also enhances their stability against proteolytic degradation. DBOC-D-Lys has been shown to exhibit increased resistance to enzymatic cleavage compared to its L-counterparts, making it a promising candidate for therapeutic applications where stability is crucial .

Case Studies

- Cecropin A and Melittin Analogs : A comprehensive study evaluated the effects of introducing D-lysine into hybrid antimicrobial peptides derived from cecropin A and melittin. The results indicated that while antimicrobial effectiveness was slightly reduced, cell toxicity was significantly lessened, suggesting a favorable therapeutic index for these modified peptides .

- Epsilon-Poly-L-lysine Production : Another study explored the biosynthesis of epsilon-poly-L-lysine (ε-PL) using enzymes that interact with lysine derivatives. The findings indicated that modifications in lysine derivatives could influence the polymerization process and the resultant bioactivity of ε-PL, which has applications in food preservation due to its antimicrobial properties .

属性

IUPAC Name |

(2R)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXFNUZFTZCFD-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。